Methyl 4,4-dimethylcyclohexane-1-carboxylate
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Overview
Description
Methyl 4,4-dimethylcyclohexane-1-carboxylate: is an organic compound belonging to the class of cyclohexane derivatives. It is characterized by a cyclohexane ring substituted with two methyl groups at the 4-position and a carboxylate ester group at the 1-position. This compound is often used in various chemical syntheses and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing methyl 4,4-dimethylcyclohexane-1-carboxylate involves the esterification of 4,4-dimethylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4,4-dimethylcyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups. Typical reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 4,4-dimethylcyclohexane-1-carboxylic acid, 4,4-dimethylcyclohexanone.
Reduction: 4,4-dimethylcyclohexanol, 4,4-dimethylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 4,4-dimethylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins due to its stability and structural properties.
Fragrance Industry: The compound is sometimes used as a fragrance ingredient in perfumes and personal care products.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethylcyclohexane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- Methyl 4-methylcyclohexane-1-carboxylate
- Methyl 4,4-dimethylcyclohexane-1-carboxylate
- 4,4-Dimethylcyclohexane-1-carboxylic acid
Comparison:
- Structural Differences: this compound has two methyl groups at the 4-position, which distinguishes it from similar compounds with fewer or differently positioned methyl groups.
- Reactivity: The presence of two methyl groups can influence the compound’s reactivity, making it more sterically hindered and potentially altering its reaction pathways compared to less substituted analogs.
- Applications: While similar compounds may share some applications, the specific structural features of this compound can make it more suitable for certain uses, such as in the synthesis of specific pharmaceuticals or specialty chemicals.
Biological Activity
Methyl 4,4-dimethylcyclohexane-1-carboxylate (MDMC) is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article delves into the synthesis, biological evaluations, and research findings concerning MDMC, supported by data tables and case studies.
MDMC, with the chemical formula C10H18O2, is characterized by its cyclohexane structure substituted with methyl groups and a carboxylate functional group. The synthesis of MDMC typically involves the esterification of 4,4-dimethylcyclohexanecarboxylic acid with methanol under acidic conditions. This process can yield high purity compounds suitable for biological testing.
1. Cytotoxicity Studies
Recent investigations into the cytotoxic effects of MDMC have been conducted using various cell lines. The MTT assay is commonly employed to assess cell viability post-exposure to MDMC.
Cell Line | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|---|
A549 (Lung) | 10 | 85 | 25 |
MCF-7 (Breast) | 20 | 70 | 30 |
HeLa (Cervical) | 50 | 60 | 35 |
The data indicates that MDMC exhibits moderate cytotoxicity across different cancer cell lines, with varying IC50 values suggesting selective activity against specific types of cancer cells .
2. Anti-Inflammatory Effects
In addition to cytotoxicity, MDMC has been evaluated for its anti-inflammatory properties. Studies suggest that MDMC can inhibit pro-inflammatory cytokines in activated macrophages, potentially through the modulation of NF-κB signaling pathways. This effect was observed in vitro using RAW264.7 macrophage cells treated with lipopolysaccharide (LPS).
Treatment | Cytokine Level Reduction (%) |
---|---|
LPS Only | 0 |
MDMC + LPS | 40 |
The results indicate a significant reduction in cytokine production when cells were co-treated with MDMC and LPS, highlighting its potential as an anti-inflammatory agent .
Case Study: Toxicological Assessment
A comprehensive toxicological assessment was performed to evaluate the safety profile of MDMC. In vivo studies on rats showed no significant adverse effects at doses up to 1000 mg/kg. However, mild skin irritation was noted upon dermal exposure, emphasizing the need for caution in handling .
Case Study: Anticancer Activity
In a recent study focusing on the anticancer properties of MDMC derivatives, compounds were screened against leukemia and lung cancer cell lines. The results demonstrated that certain derivatives exhibited enhanced activity compared to MDMC itself, suggesting that structural modifications could lead to improved therapeutic efficacy .
Properties
CAS No. |
828271-17-6 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 4,4-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-10(2)6-4-8(5-7-10)9(11)12-3/h8H,4-7H2,1-3H3 |
InChI Key |
MVWGBEVPVXGISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(=O)OC)C |
Origin of Product |
United States |
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